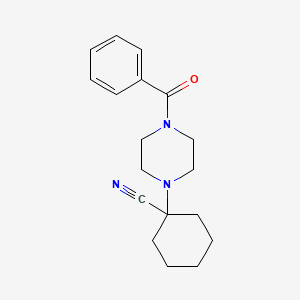
1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a benzoyl group and a cyclohexanecarbonitrile moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the benzoyl and cyclohexanecarbonitrile groups. Common synthetic routes include:
Step 1: Formation of the piperazine ring through cyclization reactions.
Step 2: Introduction of the benzoyl group via Friedel-Crafts acylation.
Step 3: Attachment of the cyclohexanecarbonitrile group through nucleophilic substitution reactions.
Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Analyse Chemischer Reaktionen
1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or cyclohexanecarbonitrile groups are replaced by other functional groups.
Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation .
Wissenschaftliche Forschungsanwendungen
1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurodegenerative disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor for manufacturing pharmaceuticals .
Wirkmechanismus
The mechanism of action of 1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Vergleich Mit ähnlichen Verbindungen
1-(4-Benzoyl-piperazin-1-yl)-cyclohexanecarbonitrile can be compared with other similar compounds, such as:
- 1-(4-Benzoyl-piperazin-1-yl)-2-chloro-ethanone
- (4-Benzoyl-piperazin-1-yl)-(2,4-dichloro-phenyl)-methanone
- 4-(Piperazin-1-yl)-benzoic acid ethyl ester
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of the benzoyl and cyclohexanecarbonitrile groups, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c19-15-18(9-5-2-6-10-18)21-13-11-20(12-14-21)17(22)16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVSMWAVPNBMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203224 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
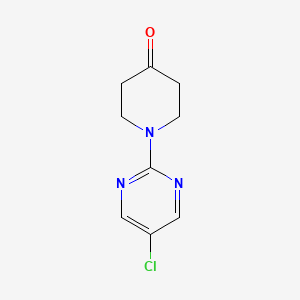
![(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7590477.png)
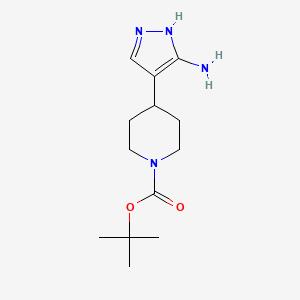
![1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole](/img/structure/B7590492.png)
![4'-Hydroxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B7590497.png)
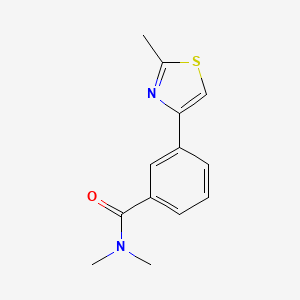
![3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B7590531.png)
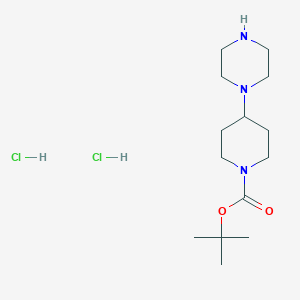
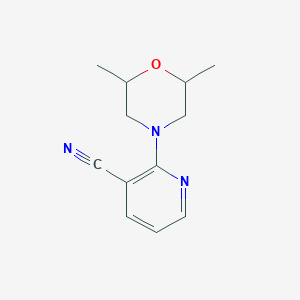
![2-Phenyl-2-[(2-aminopropanoyl)amino]acetamide](/img/structure/B7590554.png)
![3-[(2-FURYLMETHYLENE)AMINO]-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE](/img/structure/B7590560.png)
![Thiophene-2-carboxylic acid [(E)-2-bromo-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide](/img/structure/B7590566.png)
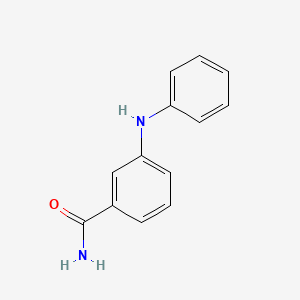
![ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590581.png)
